Cas no 2228263-91-8 (1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol)

1-2-(1-Benzothiophen-2-yl)ethylcyclopropan-1-ol is a cyclopropanol derivative featuring a benzothiophene moiety, offering unique structural and reactivity properties for synthetic applications. Its fused aromatic and cyclopropane rings provide steric and electronic effects that can influence reaction pathways, making it valuable in medicinal chemistry and material science. The hydroxyl group enhances functionalization potential, enabling further derivatization for tailored applications. This compound is particularly useful as an intermediate in the synthesis of biologically active molecules or as a building block for complex heterocyclic systems. Its stability and defined stereochemistry contribute to reproducible results in research and industrial processes.
1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol structure
2228263-91-8 structure
Product Name:1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol
CAS No:2228263-91-8
MF:C13H14OS
MW:218.314662456512
CID:6571276
PubChem ID:165723430
Update Time:2025-10-30

1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol
    • 2228263-91-8
    • 1-[2-(1-benzothiophen-2-yl)ethyl]cyclopropan-1-ol
    • EN300-1802438
    • Inchi: 1S/C13H14OS/c14-13(7-8-13)6-5-11-9-10-3-1-2-4-12(10)15-11/h1-4,9,14H,5-8H2
    • InChI Key: LOHLHQQQPLQAMN-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C=C1CCC1(CC1)O

Computed Properties

  • Exact Mass: 218.07653624g/mol
  • Monoisotopic Mass: 218.07653624g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 48.5Ų

1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol Pricemore >>

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Additional information on 1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol

Comprehensive Overview of 1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol (CAS No. 2228263-91-8): Properties, Applications, and Innovations

1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol (CAS No. 2228263-91-8) is a synthetic organic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural features and potential applications. This compound, characterized by a benzothiophene moiety fused with a cyclopropanol group, exhibits intriguing chemical properties that make it a valuable intermediate in drug discovery and specialty chemical synthesis.

The molecular structure of 1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol combines the aromaticity of benzothiophene with the strain energy of a cyclopropane ring, creating a versatile scaffold for further derivatization. Researchers have explored its potential as a building block for small-molecule therapeutics, particularly in targeting protein-protein interactions and enzyme modulation. Its lipophilic nature and hydrogen-bonding capacity contribute to its bioavailability profile, making it an interesting candidate for medicinal chemistry optimization.

Recent studies have highlighted the compound's relevance in developing central nervous system (CNS) drugs, with particular interest in its potential to cross the blood-brain barrier (BBB). The benzothiophene core is known to interact with various neurotransmitter receptors, while the cyclopropanol moiety may influence metabolic stability. These properties align with current research trends in neurodegenerative disease therapeutics and psychiatric medication development.

In materials science, 1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol has shown promise as a precursor for organic semiconductors and photovoltaic materials. The conjugated system of the benzothiophene unit contributes to electron delocalization, while the cyclopropane ring introduces steric effects that can tune material properties. This dual functionality makes it valuable for developing next-generation OLED materials and organic electronics.

Synthetic approaches to 1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol typically involve transition metal-catalyzed coupling reactions or ring-closing methodologies. Recent advances in green chemistry have focused on optimizing these synthetic routes to improve yields and reduce environmental impact. The compound's stability under various conditions makes it suitable for scale-up production in industrial settings.

Analytical characterization of 1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for research and development applications. The CAS No. 2228263-91-8 serves as a unique identifier in chemical databases, facilitating literature searches and patent investigations.

Current research trends explore the compound's potential in targeted drug delivery systems and bioconjugation strategies. The hydroxyl group of the cyclopropanol segment offers a handle for further functionalization, enabling the creation of prodrug formulations or polymer conjugates. These applications align with the growing demand for precision medicine and personalized therapeutics.

From a commercial perspective, 1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol represents an important intermediate in the fine chemicals market. Suppliers typically offer it in research quantities with >95% purity, catering to academic and industrial laboratories. The compound's patent landscape reveals ongoing interest from pharmaceutical companies, particularly in areas related to neurological disorders and metabolic diseases.

Environmental and safety assessments of 1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol indicate it requires standard laboratory handling procedures. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) and ventilation controls are recommended during manipulation. Storage typically involves protection from light and moisture to maintain stability.

Future research directions for 1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol may explore its potential in catalysis and asymmetric synthesis. The strained cyclopropane ring could serve as a reactive center in novel transformations, while the benzothiophene system might participate in photocatalytic processes. These applications would align with the growing interest in sustainable chemistry and atom-economical reactions.

In conclusion, 1-2-(1-benzothiophen-2-yl)ethylcyclopropan-1-ol (CAS No. 2228263-91-8) represents a versatile chemical entity with broad potential across multiple scientific disciplines. Its unique structural features continue to inspire innovative applications in drug discovery, materials science, and chemical synthesis, positioning it as a compound of significant interest in contemporary research and development efforts.

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